REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](O)[N:5]2[N:9]=[CH:10][N:11]=[C:4]2[CH:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[N:5]2[N:9]=[CH:10][N:11]=[C:4]2[CH:3]=[C:2]([Cl:1])[N:7]=1
|
Name
|
|
Quantity
|
927 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2N(C(=N1)O)N=CN2
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Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time, the excess phosphoryl chloride is removed in vacuo
|
Type
|
DISTILLATION
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Details
|
the residue is distilled together with toluene
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Type
|
FILTRATION
|
Details
|
the precipitated solid is filtered off with suction
|
Type
|
WASH
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Details
|
The latter is washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over phosphorus pentoxide for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
389 mg (49% of theory) of the product are obtained
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Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CC=2N1N=CN2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |